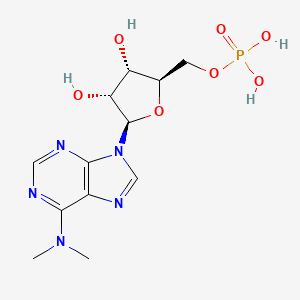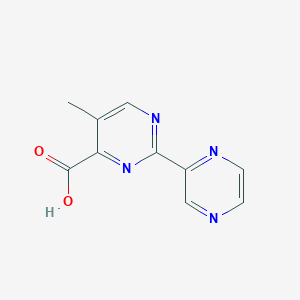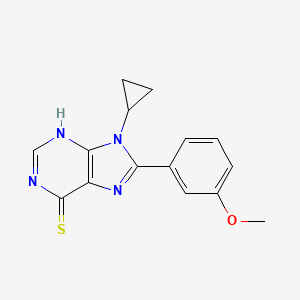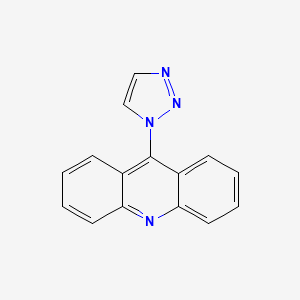
9-(1H-1,2,3-Triazol-1-YL)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1H-1,2,3-Triazol-1-YL)acridine is a compound that combines the structural features of acridine and 1,2,3-triazole Acridine is a heterocyclic organic compound known for its wide range of biological activities, while 1,2,3-triazole is a five-membered ring containing three nitrogen atoms, often used in medicinal chemistry due to its stability and bioactivity
Méthodes De Préparation
The synthesis of 9-(1H-1,2,3-Triazol-1-YL)acridine typically involves a two-step process starting from 9-azidoacridine. The first step is the formation of 9-azidoacridine, which then reacts with various alkynes to form mixtures of regioisomeric 9-(4- and 5-substituted-1,2,3-triazol-1-yl)acridines .
Analyse Des Réactions Chimiques
9-(1H-1,2,3-Triazol-1-YL)acridine undergoes several types of chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Cyclization Reactions: For example, 9-[4-(3-chloropropyl)-1,2,3-triazol-1-yl]acridine can cyclize to form complex polycyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include copper(I) catalysts for click chemistry, various alkynes for triazole formation, and standard oxidizing or reducing agents depending on the desired transformation.
Applications De Recherche Scientifique
9-(1H-1,2,3-Triazol-1-YL)acridine has several scientific research applications:
Medicinal Chemistry: It has been evaluated as a potent α-glucosidase inhibitor, showing promise in the treatment of carbohydrate-related diseases such as diabetes.
Cancer Research: Some derivatives of this compound have shown cytotoxic activity against cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: The compound’s ability to inhibit enzymes like α-glucosidase and its non-cytotoxic nature against normal cells make it useful for studying enzyme inhibition and cellular interactions.
Material Science: The triazole ring’s stability and ability to form strong bonds make this compound useful in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 9-(1H-1,2,3-Triazol-1-YL)acridine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it competes with the substrate for the enzyme’s active site, thereby reducing the enzyme’s activity . The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acids in the active site of enzymes, contributing to its inhibitory effects .
Comparaison Avec Des Composés Similaires
9-(1H-1,2,3-Triazol-1-YL)acridine can be compared with other similar compounds such as:
Propriétés
Numéro CAS |
198025-77-3 |
|---|---|
Formule moléculaire |
C15H10N4 |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
9-(triazol-1-yl)acridine |
InChI |
InChI=1S/C15H10N4/c1-3-7-13-11(5-1)15(19-10-9-16-18-19)12-6-2-4-8-14(12)17-13/h1-10H |
Clé InChI |
RSMYENSGXLMGLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



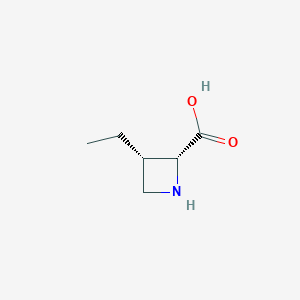
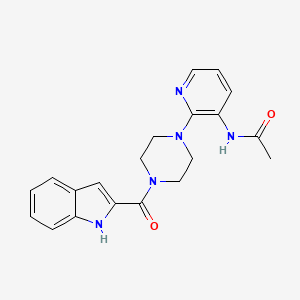
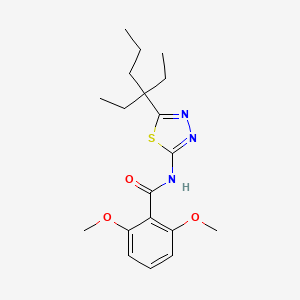
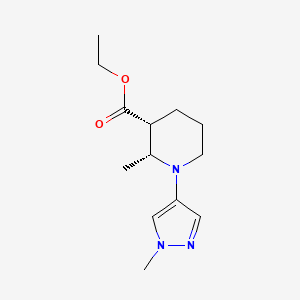
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
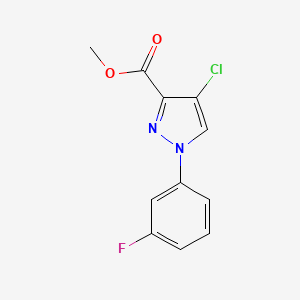
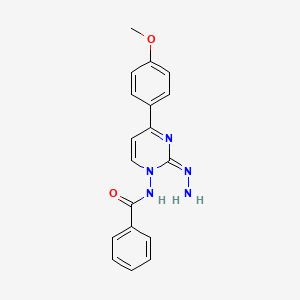
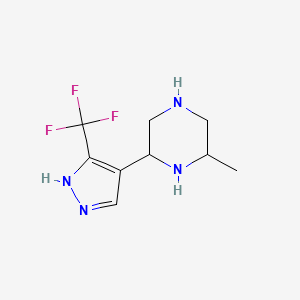
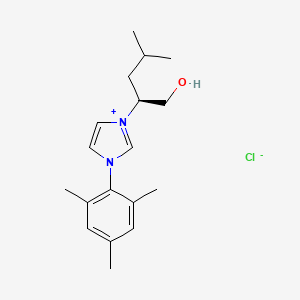
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12939152.png)
